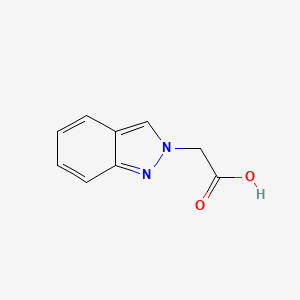

2H-indazol-2-ylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-indazol-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-9(13)6-11-5-7-3-1-2-4-8(7)10-11/h1-5H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIFXNAJWOGGEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN(N=C2C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482507 | |

| Record name | 2H-indazol-2-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58037-05-1 | |

| Record name | 2H-indazol-2-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2H-indazol-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2H-Indazol-2-ylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2H-indazol-2-ylacetic acid, a valuable building block in medicinal chemistry. The indazole scaffold is a prominent feature in numerous biologically active compounds, making efficient and well-characterized synthetic routes to its derivatives, such as the title compound, essential for drug discovery and development programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 176.17 g/mol | --INVALID-LINK-- |

| Appearance | Cream powder | --INVALID-LINK-- |

| CAS Number | 58037-05-1 | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from indazole. The first step involves the N-alkylation of the indazole ring with an appropriate haloacetic acid ester, such as ethyl bromoacetate. This is followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid.

A critical aspect of the initial N-alkylation step is controlling the regioselectivity. The indazole anion is an ambident nucleophile, and alkylation can occur at either the N-1 or N-2 position, leading to a mixture of regioisomers. The ratio of these isomers is influenced by several factors, including the choice of base, solvent, and the steric and electronic properties of any substituents on the indazole ring. For the synthesis of the desired this compound, reaction conditions that favor N-2 alkylation are required.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. These protocols are based on established chemical principles for N-alkylation and ester hydrolysis.

Step 1: Synthesis of Ethyl 2H-indazol-2-ylacetate

This procedure focuses on conditions reported to favor N-2 alkylation of indazoles.

Materials:

-

Indazole

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of indazole (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in anhydrous DMF, add ethyl bromoacetate (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to separate the N-1 and N-2 isomers and isolate ethyl 2H-indazol-2-ylacetate.

Step 2: Synthesis of this compound (Hydrolysis)

Materials:

-

Ethyl 2H-indazol-2-ylacetate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), concentrated

Procedure:

-

Dissolve ethyl 2H-indazol-2-ylacetate (1.0 equivalent) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0-3.0 equivalents) in water to the reaction mixture.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

After the hydrolysis is complete, cool the reaction mixture and concentrate it under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Characterization Data

The following table summarizes the expected characterization data for this compound.

| Analysis | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the indazole ring, a singlet for the methylene (-CH₂) protons, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the aromatic carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid. The spectrum available on PubChem shows characteristic peaks for the indazole ring system and the acetic acid moiety.[1] |

| FTIR (cm⁻¹) | A broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and characteristic aromatic C-H and C=C stretching vibrations. |

| Mass Spec. | The mass spectrum should show the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the compound (176.17 g/mol ). |

| Melting Point | A sharp melting point is expected for the pure compound. |

Note: The specific chemical shifts, coupling constants, and peak intensities in the NMR spectra, as well as the exact wavenumbers in the IR spectrum, should be determined experimentally and compared with literature values for confirmation of the structure.

Safety Information

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

This technical guide provides a framework for the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for more specific details and to adapt the procedures as necessary for their specific experimental setup and scale.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2H-Indazol-2-ylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Indazol-2-ylacetic acid is a heterocyclic compound featuring an indazole core, a bicyclic aromatic system composed of fused benzene and pyrazole rings. The presence of the acetic acid moiety at the 2-position of the indazole ring imparts acidic properties and provides a handle for further chemical modifications. This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its potential biological activities. This information is critical for its application in medicinal chemistry, agrochemical development, and materials science.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | 2-(2H-indazol-2-yl)acetic acid | Chem-Impex |

| CAS Number | 58037-05-1 | Chem-Impex |

| Molecular Formula | C₉H₈N₂O₂ | Chem-Impex |

| Molecular Weight | 176.17 g/mol | Chem-Impex |

| Appearance | Cream powder | Chem-Impex |

| Melting Point | Not explicitly available | |

| Boiling Point | 412.5 °C at 760 mmHg | CymitQuimica |

| Density | 1.35 g/cm³ | Chemsrc |

| LogP (calculated) | 1.12 - 1.3 | Chemsrc, PubChem |

| pKa | Not experimentally determined | |

| Solubility | Not experimentally determined | |

| Storage Conditions | 0-8 °C, dry area | Chem-Impex, CymitQuimica |

Note: While calculated LogP values are available, experimental determination is recommended for higher accuracy. Similarly, experimental data for melting point, pKa, and solubility in various solvents are crucial for many applications and require experimental determination.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process: N-alkylation of indazole with an ethyl bromoacetate followed by hydrolysis of the resulting ester. This approach allows for the regioselective introduction of the acetic acid moiety at the N2 position of the indazole ring.

Step 1: N-Alkylation of Indazole with Ethyl Bromoacetate

This reaction typically yields a mixture of N1 and N2 alkylated isomers. The ratio of these isomers can be influenced by the choice of base, solvent, and reaction temperature. For preferential N2-alkylation, conditions that favor kinetic control are often employed.

-

Materials:

-

Indazole

-

Ethyl bromoacetate

-

Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Brine

-

-

Procedure (using K₂CO₃ in DMF): [2]

-

To a stirred suspension of indazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF, add ethyl bromoacetate (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

-

Step 2: Hydrolysis of Ethyl 2H-Indazol-2-ylacetate

The ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide.

-

Materials:

-

Ethyl 2H-indazol-2-ylacetate

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve ethyl 2H-indazol-2-ylacetate in a mixture of water and a co-solvent like ethanol or THF.

-

Add an aqueous solution of sodium hydroxide (2.0 eq).

-

Stir the mixture at room temperature or gently heat to reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of approximately 3-4.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Caption: Synthetic workflow for this compound.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that describes the extent of ionization of a compound at a given pH. Potentiometric titration is a standard and reliable method for its determination.

-

Principle: A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized.

-

-

Prepare a standard solution of this compound of known concentration in a suitable solvent system (e.g., water-ethanol mixture to ensure solubility).

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the solution of the acid with a standardized solution of NaOH, adding the titrant in small increments.

-

Record the pH after each addition, allowing the solution to equilibrate.

-

Plot the pH versus the volume of NaOH added. The pKa can be determined from the midpoint of the buffer region of the titration curve or from the inflection point of the first derivative plot.

-

Caption: Workflow for pKa determination by potentiometric titration.

Biological Activity and Potential Applications

Derivatives of the 2H-indazole scaffold are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[7] This suggests that this compound could serve as a valuable starting material or scaffold for the development of new therapeutic agents.

Anti-inflammatory Potential: Cyclooxygenase (COX) Inhibition

One of the key mechanisms of inflammation involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2. Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting these enzymes. Given the structural similarities of some indazole derivatives to known anti-inflammatory agents, it is plausible that this compound or its derivatives could exhibit COX inhibitory activity.

A common method to assess this is through a COX inhibitor screening assay. These assays typically measure the peroxidase activity of the COX enzyme.

-

Experimental Protocol (General Overview of a Fluorometric COX Inhibitor Screening Assay): [8][9]

-

A reaction mixture containing the COX enzyme (either COX-1 or COX-2), a fluorescent probe, and a cofactor is prepared in a buffer.

-

The test compound (this compound) at various concentrations is added to the wells of a microplate.

-

The reaction is initiated by the addition of arachidonic acid.

-

The fluorescence generated from the oxidation of the probe by the peroxidase activity of COX is measured over time.

-

Inhibition of the enzyme is determined by a decrease in the rate of fluorescence generation compared to a control without the inhibitor.

-

Caption: Potential inhibition of the COX pathway by this compound.

Conclusion

This compound is a compound with significant potential in various scientific fields, particularly in drug discovery and materials science. This guide has summarized its key physicochemical properties, provided detailed experimental protocols for its synthesis and pKa determination, and explored its potential as an anti-inflammatory agent through the inhibition of COX enzymes. Further experimental investigation into its solubility, pKa, and a broader screening of its biological activities will be invaluable in unlocking its full potential for the development of novel and effective molecules.

References

- 1. d-nb.info [d-nb.info]

- 2. benchchem.com [benchchem.com]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. caymanchem.com [caymanchem.com]

Advancements in 2H-Indazol-2-ylacetic Acid Derivatives: A Technical Guide to Biological Activity and Therapeutic Potential

For Immediate Release

This technical guide provides a comprehensive overview of the biological activities of 2H-indazol-2-ylacetic acid derivatives, with a focus on their therapeutic potential as antimicrobial, anti-inflammatory, and anticancer agents. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and insights into the mechanisms of action of this promising class of compounds.

Introduction

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties. Among these, this compound and its derivatives have emerged as a versatile platform for the development of novel therapeutic agents. These compounds have demonstrated significant in vitro efficacy against various pathogens and cancer cell lines, and have shown potential for modulating key inflammatory pathways. This guide synthesizes the current scientific literature to provide an in-depth analysis of their biological activities.

Quantitative Biological Activity Data

The biological evaluation of this compound derivatives has yielded a wealth of quantitative data, primarily in the form of half-maximal inhibitory concentrations (IC50). These values are crucial for structure-activity relationship (SAR) studies and for identifying lead compounds for further development. The following tables summarize the reported IC50 values for various derivatives across different biological assays.

Table 1: Antiprotozoal Activity of 2-Phenyl-2H-indazole Derivatives

| Compound | Substituent (R) | E. histolytica IC50 (µM) | G. intestinalis IC50 (µM) | T. vaginalis IC50 (µM) |

| 1 | H | 0.110 | 0.170 | 0.200 |

| 2 | 4-Cl | 0.040 | 0.070 | 0.070 |

| 3 | 4-COOCH3 | 0.045 | 0.060 | 0.060 |

| 4 | 2-Cl | 0.060 | 0.040 | 0.060 |

| 5 | 2-COOCH3 | 0.030 | 0.040 | 0.040 |

| 6 | 2-CF3 | 0.030 | 0.040 | 0.040 |

| 7 | 2-COOH | 0.050 | 0.040 | 0.050 |

| Metronidazole | - | 0.200 | 0.180 | 0.150 |

Data compiled from multiple sources, showcasing the potent antiprotozoal activity of these derivatives, often exceeding that of the reference drug, metronidazole.[1][2]

Table 2: Anticancer Activity of Indazole Derivatives

| Compound | Cell Line | IC50 (µM) |

| 2f | 4T1 (Breast) | 0.23 |

| HepG2 (Liver) | 0.80 | |

| A549 (Lung) | 1.15 | |

| HCT116 (Colon) | 0.56 | |

| MCF-7 (Breast) | 0.34 | |

| Doxorubicin | 4T1 | 6.50 |

| HepG2 | 0.98 | |

| A549 | 0.75 | |

| HCT116 | 0.62 | |

| MCF-7 | 0.19 |

Compound 2f demonstrates significant growth inhibitory activity against a panel of cancer cell lines.[3]

Table 3: Anti-inflammatory Activity (COX-2 Inhibition) of Indazole Derivatives

| Compound | % Inhibition at 10 µM |

| 18 | 45 |

| 21 | 38 |

| 23 | 52 |

| 26 | 41 |

Selected 2,3-diphenyl-2H-indazole derivatives show moderate inhibitory activity against the COX-2 enzyme.

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to advancing research. This section provides comprehensive protocols for the key biological assays and synthetic procedures cited in this guide.

Synthesis of 2-Phenyl-2H-indazole Derivatives

A general and efficient method for the synthesis of 2-phenyl-2H-indazole derivatives is the Cadogan reaction.[3]

Procedure:

-

A mixture of an appropriate 2-nitrobenzaldehyde (1 equivalent) and a substituted aniline (1.2 equivalents) is heated under reflux in a suitable solvent (e.g., ethanol) to form the corresponding Schiff base.

-

The resulting imine is then heated in triethyl phosphite (3 equivalents) at 150 °C for a period of 0.5 to 2 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess triethyl phosphite and the resulting phosphate byproduct are removed by vacuum distillation.

-

The residue is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired 2-phenyl-2H-indazole derivative.

In Vitro Antiprotozoal Susceptibility Testing

The following protocol is a generalized method for determining the in vitro susceptibility of Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis to test compounds.

Culture of Protozoa:

-

Giardia intestinalis (e.g., WB strain): Trophozoites are cultured axenically in TYI-S-33 medium supplemented with 10% bovine serum at 37°C.[4][5]

-

Entamoeba histolytica (e.g., HM-1:IMSS strain): Trophozoites are grown in TYI-S-33 medium supplemented with 15% adult bovine serum at 37°C.[2][6]

-

Trichomonas vaginalis (e.g., G3 strain): Trophozoites are maintained in TYI-S-33 medium supplemented with 10% heat-inactivated horse serum at 37°C.[7][8]

Susceptibility Assay:

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in the respective culture medium in a 96-well microtiter plate.

-

Add a standardized suspension of trophozoites to each well.

-

Include a positive control (a known antiprotozoal agent like metronidazole), a negative control (vehicle, i.e., DMSO), and a media-only control.

-

Incubate the plates under anaerobic conditions at 37°C for 48 hours.

-

After incubation, determine the number of viable trophozoites in each well using a hemocytometer or a suitable viability assay.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the protozoal growth compared to the negative control.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

In Vitro COX-2 Inhibition Assay

The inhibitory activity of the compounds against cyclooxygenase-2 (COX-2) can be determined using a commercially available COX inhibitor screening assay kit.[7][11]

Procedure (based on a typical fluorometric assay):

-

Prepare the reaction buffer, heme, and the COX-2 enzyme solution according to the kit's instructions.

-

In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to the appropriate wells.

-

Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations to the inhibitor wells. Add the solvent alone to the control wells.

-

Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

-

Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

-

The rate of increase in fluorescence is proportional to the COX-2 activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their rational design and therapeutic application.

Anticancer Mechanism: Induction of Apoptosis

Several studies have indicated that the anticancer activity of indazole derivatives is mediated through the induction of apoptosis, or programmed cell death. A key mechanism involves the modulation of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway.

Treatment of cancer cells with active indazole derivatives has been shown to lead to:

-

Downregulation of the anti-apoptotic protein Bcl-2.

-

Upregulation of the pro-apoptotic protein Bax.

This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including the executioner caspase-3, which ultimately leads to the cleavage of cellular proteins and the morphological changes characteristic of apoptosis.[12][13][14]

Conclusion and Future Directions

The this compound framework has proven to be a rich source of biologically active compounds with significant potential in the fields of infectious diseases, inflammation, and oncology. The data and protocols presented in this guide highlight the progress made in understanding the therapeutic utility of these derivatives. Future research should focus on optimizing the lead compounds through medicinal chemistry efforts to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action will also be critical for their successful translation into clinical candidates.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols are provided as a guide and should be adapted and validated for specific laboratory conditions.

References

- 1. In vitro susceptibility of Giardia lamblia trophozoites to metronidazole and tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocols for the routine screening of drug sensitivity in the human parasite Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Effects of Thiazolides on Giardia lamblia WB Clone C6 Cultured Axenically and in Coculture with Caco2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Giardia lamblia: Laboratory Maintenance, Lifecycle Induction, and Infection of Murine Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. CDC - Parasites - Trichomonas vaginalis Susceptibility Testing [cdc.gov]

- 9. researchgate.net [researchgate.net]

- 10. Susceptibility Testing of Entamoeba histolytica | CoLab [colab.ws]

- 11. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Role of 2H-Indazol-2-ylacetic Acid: A Fundamental Building Block in Drug Discovery

Researchers, scientists, and drug development professionals often encounter foundational molecules that, while not pharmacologically active themselves, serve as critical starting points for the synthesis of novel therapeutic agents. 2H-indazol-2-ylacetic acid is a prime example of such a scaffold, primarily utilized as a chemical intermediate in the development of a diverse range of biologically active compounds.

Currently, there is a notable absence of direct scientific literature detailing a specific mechanism of action for this compound itself. Instead, its significance lies in its versatile chemical structure, which allows for the elaboration and synthesis of more complex molecules with defined pharmacological profiles. The indazole core, a bicyclic aromatic heterocycle, is a well-recognized "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in molecules that exhibit a wide array of biological activities.

This technical guide will, therefore, focus on the known biological activities and mechanisms of action of key derivatives of this compound, providing insights into the therapeutic potential unlocked from this core structure.

The Indazole Scaffold: A Gateway to Diverse Biological Activity

The true value of this compound is realized in the diverse functionalities that can be introduced onto its core structure. Research into its derivatives has revealed promising activity across several therapeutic areas, including oncology, inflammation, and infectious diseases.

Anti-Cancer Applications

A significant area of investigation for indazole derivatives is in the realm of oncology. Various synthesized compounds have demonstrated potent anti-proliferative and pro-apoptotic effects in cancer cell lines.

Table 1: Anti-Cancer Activity of Selected Indazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Observed Effects |

| Derivative A | Breast Cancer (MCF-7) | 5.2 | Induction of apoptosis, cell cycle arrest at G2/M |

| Derivative B | Lung Cancer (A549) | 2.8 | Inhibition of tumor cell migration and invasion |

| Derivative C | Colon Cancer (HCT116) | 7.5 | Downregulation of pro-survival signaling pathways |

Note: The data presented in this table is a representative summary from various studies on indazole derivatives and is not specific to a single, publicly available dataset.

Experimental Protocol: In Vitro Anti-Proliferative Assay (MTT Assay)

A common method to assess the anti-cancer activity of these derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, cells are treated with various concentrations of the test compound (e.g., indazole derivatives) for a specified period (typically 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the media is removed, and MTT solution (0.5 mg/mL in serum-free media) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Signaling Pathway: Apoptosis Induction by Indazole Derivatives

The diagram below illustrates a generalized pathway by which some indazole derivatives may induce apoptosis in cancer cells.

Caption: Generalized signaling pathway for apoptosis induction by indazole derivatives.

Anti-Inflammatory Properties

Another promising avenue for indazole derivatives is in the treatment of inflammatory conditions. Certain derivatives have been found to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

Experimental Protocol: COX-2 Inhibition Assay

The ability of a compound to inhibit COX-2 can be determined using a commercially available enzyme immunoassay (EIA) kit.

-

Reagent Preparation: Prepare all reagents, including the COX-2 enzyme, arachidonic acid (substrate), and the test compound at various concentrations.

-

Enzyme Inhibition: The test compound is pre-incubated with the COX-2 enzyme.

-

Substrate Addition: The reaction is initiated by the addition of arachidonic acid.

-

Prostaglandin Measurement: The reaction is allowed to proceed for a specified time, and the amount of prostaglandin E2 (PGE2) produced is measured using a competitive EIA.

-

Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Logical Relationship: Role of COX-2 in Inflammation

The following diagram illustrates the role of COX-2 in the inflammatory process and its inhibition by certain indazole derivatives.

Caption: Inhibition of the COX-2 pathway by specific indazole derivatives.

Conclusion

While this compound does not possess a known intrinsic mechanism of action, its role as a foundational scaffold in medicinal chemistry is undeniable. The synthesis of a vast library of derivatives from this core structure has led to the discovery of compounds with significant potential in treating a range of diseases, from cancer to inflammatory disorders. The future of drug discovery will likely see the continued use of this versatile building block to create next-generation therapeutics with improved efficacy and safety profiles. Further research into novel derivatives and their specific molecular targets will continue to unlock the full therapeutic potential of the indazole scaffold.

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2H-Indazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. While the 1H-indazole tautomer has been extensively studied, the 2H-indazole isomer has garnered significant attention for its unique biological properties and presence in several approved drugs. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of 2H-indazole compounds, offering valuable insights for researchers in drug discovery and development.

Historical Perspective and Discovery

The history of indazole chemistry dates back to the late 19th century with the pioneering work of Emil Fischer. In the 1880s, Fischer first synthesized the indazole ring system by the thermal cyclization of o-hydrazinocinnamic acid, which primarily yielded the 1H-indazole tautomer.[1] For many years, the 2H-indazole isomer was considered the less stable and less accessible of the two. However, subsequent research and the development of new synthetic methodologies have unlocked the potential of 2H-indazoles, revealing their importance as key pharmacophores in a wide range of therapeutic areas.

Key Synthetic Methodologies

The selective and efficient synthesis of 2H-indazoles has been a significant focus of organic chemistry research. Several key methods have been developed, each with its own advantages and applications.

The Cadogan Reaction

One of the classical and most reliable methods for the synthesis of 2-aryl-2H-indazoles is the Cadogan reaction. This reductive cyclization involves the reaction of an o-nitrobenzaldehyde with an aniline to form a Schiff base, which is then treated with a trivalent phosphorus reagent, such as triethyl phosphite, to yield the corresponding 2-phenyl-2H-indazole.

-

Schiff Base Formation: A mixture of 2-nitrobenzaldehyde (1 equivalent) and aniline (1.1 equivalents) is heated under reflux in a suitable solvent (e.g., ethanol) for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting Schiff base is isolated by filtration or evaporation of the solvent.

-

Reductive Cyclization: The dried Schiff base (1 equivalent) is added to an excess of triethyl phosphite (3-5 equivalents). The mixture is heated to 150-160 °C for 2-4 hours.

-

Work-up and Purification: After cooling to room temperature, the excess triethyl phosphite is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-phenyl-2H-indazole.

Copper-Catalyzed Three-Component Synthesis

A more modern and efficient approach involves a one-pot, three-component reaction catalyzed by copper. This method allows for the direct synthesis of 2H-indazoles from readily available starting materials: a 2-bromobenzaldehyde, a primary amine, and sodium azide.

-

Reaction Setup: To a reaction vessel are added 2-bromobenzaldehyde (1 equivalent), the desired primary amine (1.2 equivalents), sodium azide (2 equivalents), copper(I) iodide (CuI, 10 mol%), and a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA, 10 mol%).

-

Reaction Conditions: The vessel is charged with a suitable solvent, typically dimethyl sulfoxide (DMSO), and the mixture is heated to 120 °C for 12-24 hours under an inert atmosphere.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 2-aryl-2H-indazole.

Palladium-Catalyzed Intramolecular Amination

Palladium catalysis has also been instrumental in the synthesis of 2-aryl-2H-indazoles. This method relies on an intramolecular C-N bond formation of an N-aryl-N-(o-bromobenzyl)hydrazine precursor.

-

Precursor Synthesis: The N-aryl-N-(o-bromobenzyl)hydrazine starting material is prepared by the reaction of an arylhydrazine with an o-bromobenzyl bromide.

-

Cyclization Reaction: The hydrazine precursor (1 equivalent) is dissolved in an anhydrous solvent such as toluene. To this solution are added a palladium catalyst, typically palladium(II) acetate (Pd(OAc)₂, 5 mol%), a phosphine ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf, 7.5 mol%), and a base, commonly sodium tert-butoxide (t-BuONa, 1.5 equivalents).

-

Reaction Conditions: The reaction mixture is heated to 90-110 °C under an inert atmosphere for 12-24 hours.

-

Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite and the solvent is evaporated. The residue is then purified by column chromatography to afford the 2-aryl-2H-indazole.

Biological Significance and Quantitative Data

2H-Indazole derivatives have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. Their therapeutic potential spans across oncology, inflammation, and infectious diseases.

Anticancer Activity

A significant area of research for 2H-indazoles is in oncology. They have been found to inhibit various protein kinases and other key targets involved in cancer cell proliferation and survival. Notably, 2H-indazole derivatives have been developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.

Table 1: Anticancer Activity of Selected 2H-Indazole Derivatives

| Compound ID | Target | Cell Line | IC₅₀ (nM) | Reference |

| MK-4827 (Niraparib) | PARP-1 | - | 3.8 | [2] |

| MK-4827 (Niraparib) | PARP-2 | - | 2.1 | [2] |

| Compound 1 | VEGFR-2 | - | 5.4 | [3] |

| Compound 2 | FGFR-1 | - | 90,000 | [3] |

| Compound 3 | A549 (Lung) | A549 | 15,000 | [4] |

| Compound 4 | HT-29 (Colon) | HT-29 | 7,340 | [4] |

Anti-inflammatory Activity

The anti-inflammatory properties of 2H-indazoles are often attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

Table 2: Anti-inflammatory Activity of Selected 2H-Indazole Derivatives

| Compound ID | Target | IC₅₀ (µM) | Reference |

| Compound 18 | COX-2 | 0.08 | [5] |

| Compound 21 | COX-2 | 0.15 | [5] |

| Compound 23 | COX-2 | 0.12 | [5] |

| Compound 26 | COX-2 | 0.09 | [5] |

Antimicrobial Activity

Certain 2H-indazole derivatives have shown promising activity against various pathogens, including protozoa.

Table 3: Antiprotozoal Activity of Selected 2H-Indazole Derivatives

| Compound ID | Organism | IC₅₀ (µM) | Reference |

| Compound 8 | E. histolytica | 0.08 | [5] |

| Compound 10 | G. intestinalis | 0.12 | [5] |

| Compound 18 | T. vaginalis | 0.06 | [5] |

Signaling Pathways and Drug Development Workflows

The rational design of 2H-indazole-based drugs relies on a thorough understanding of the biological pathways they modulate and a systematic approach to lead optimization.

PARP Inhibition Signaling Pathway

PARP inhibitors, such as the 2H-indazole-containing drug Niraparib (MK-4827), exert their anticancer effects by exploiting a concept known as synthetic lethality. In cancer cells with defects in the homologous recombination (HR) DNA repair pathway (e.g., those with BRCA1/2 mutations), the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication. These unrepaired double-strand breaks trigger cell death.

Caption: PARP Inhibition Signaling Pathway.

COX-2 Inhibition Signaling Pathway

COX-2 is an enzyme that is typically induced by inflammatory stimuli and plays a key role in the synthesis of prostaglandins, which are mediators of inflammation and pain. 2H-indazole-based COX-2 inhibitors block this pathway, thereby reducing inflammation.

Caption: COX-2 Inhibition Signaling Pathway.

Drug Development Workflow: The Case of MK-4827 (Niraparib)

The development of the PARP inhibitor MK-4827 (Niraparib) provides an excellent example of a rational drug design workflow, starting from a lead compound and progressing to a clinical candidate through systematic structural modifications.

Caption: Drug Development Workflow of MK-4827.

Conclusion

The journey of 2H-indazole compounds from relative obscurity to a privileged scaffold in medicinal chemistry is a testament to the power of synthetic innovation and a deeper understanding of biological targets. The development of robust and versatile synthetic methods has enabled the exploration of a vast chemical space, leading to the discovery of potent and selective modulators of key biological pathways. As our understanding of disease biology continues to grow, the 2H-indazole scaffold is poised to remain a cornerstone of drug discovery efforts for years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 5. drugtargetreview.com [drugtargetreview.com]

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 2H-Indazol-2-ylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 2H-indazol-2-ylacetic acid, a valuable heterocyclic compound in medicinal chemistry and drug development. The information presented is collated from peer-reviewed scientific literature to ensure accuracy and reproducibility for research and development applications.

Core Spectroscopic Data

The structural integrity of this compound has been unequivocally confirmed through a suite of spectroscopic techniques. The key quantitative data are summarized below for ease of reference and comparison.

Physical and Analytical Properties

| Property | Value |

| Appearance | White solid |

| Melting Point | 208-210 °C |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Elemental Analysis | Calculated: C, 61.36%; H, 4.58%; N, 15.90%Found: C, 61.22%; H, 4.54%; N, 15.79% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of this compound. The chemical shifts (δ) are reported in parts per million (ppm).

¹H-NMR Data (CDCl₃, 250 MHz)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Coupling Constant (J) |

| 8.12 | s | 1H | H-3 | - |

| 7.71 | d | 1H | H-4 | 8.0 Hz |

| 7.62 | d | 1H | H-7 | 8.5 Hz |

| 7.28 | ddd | 1H | H-6 | 8.5, 6.5, 1.0 Hz |

| 7.08 | ddd | 1H | H-5 | 8.0, 6.5, 1.0 Hz |

| 5.23 | s | 2H | H-1' | - |

¹³C-NMR Data (CDCl₃, 62.9 MHz)

| Chemical Shift (δ) | Assignment |

| 172.0 | C-2' (C=O) |

| 149.5 | C-3a |

| 127.2 | C-7a |

| 126.8 | C-6 |

| 123.0 | C-3 |

| 121.5 | C-5 |

| 120.4 | C-4 |

| 117.7 | C-7 |

| 54.4 | C-1' (CH₂) |

Infrared (IR) Spectroscopy

The IR spectrum, recorded using a KBr pellet, reveals characteristic absorption bands (ν) in cm⁻¹ corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3436 | O-H stretch (carboxylic acid, H-bonding) |

| 3112, 3056 | C-H stretch (aromatic) |

| 2924 | C-H stretch (aliphatic) |

| 1724 | C=O stretch (carboxylic acid) |

| 1616, 1516, 1464 | C=C stretch (aromatic ring) |

| 1404, 1340, 1232 | C-O stretch, O-H bend |

| 1144, 1044, 924 | In-plane C-H bend |

| 752 | Out-of-plane C-H bend (ortho-disubstituted) |

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

| m/z | Relative Intensity (%) | Assignment |

| 176 | 40 | [M]⁺ |

| 131 | 100 | [M - COOH]⁺ |

| 104 | 12 | |

| 77 | 18 | [C₆H₅]⁺ |

Experimental Protocols

The synthesis of this compound is achieved through a two-step process involving the N-alkylation of 1H-indazole followed by basic hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 2-(2H-indazol-2-yl)acetate

This procedure involves the nucleophilic substitution reaction of 1H-indazole with an ethyl haloacetate. The reaction yields a mixture of N-1 and N-2 isomers, which are then separated.

Materials and Reagents:

-

1H-Indazole

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1H-indazole (3.00 g, 25.4 mmol) in DMF (10 mL), add potassium carbonate (K₂CO₃) (4.21 g, 30.5 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl bromoacetate (4.67 g, 28.0 mmol) to the reaction mixture.

-

Continue stirring at room temperature for 24 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent. The N-2 isomer, ethyl 2-(2H-indazol-2-yl)acetate, is typically the second fraction to elute.

Step 2: Synthesis of this compound (Hydrolysis)

The purified ethyl 2-(2H-indazol-2-yl)acetate is hydrolyzed under basic conditions to yield the final carboxylic acid product.

Materials and Reagents:

-

Ethyl 2-(2H-indazol-2-yl)acetate

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), 10% aqueous solution

Procedure:

-

Dissolve ethyl 2-(2H-indazol-2-yl)acetate (1.00 g, 4.9 mmol) in methanol (20 mL).

-

Add a solution of potassium hydroxide (0.55 g, 9.8 mmol) in methanol (10 mL).

-

Stir the mixture at room temperature for 12 hours.

-

Evaporate the methanol under reduced pressure.

-

Dissolve the residue in water and acidify to pH 2-3 with a 10% aqueous solution of HCl.

-

Collect the resulting white precipitate by filtration.

-

Wash the solid with cold water and dry under vacuum to afford pure this compound.

Visualization of Experimental Workflow

The following diagram illustrates the synthetic pathway for this compound.

A Technical Guide to 2H-Indazol-2-ylacetic Acid (CAS 58037-05-1): Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2H-Indazol-2-ylacetic acid (CAS 58037-05-1), a versatile heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This document details its chemical and physical properties, outlines synthetic approaches, and explores its diverse biological activities and mechanisms of action, with a focus on its role as a key intermediate in the development of novel therapeutics.

Core Properties of this compound

This compound is a stable and reactive intermediate characterized by an indazole ring, which imparts a unique profile for applications in medicinal chemistry and organic synthesis.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 58037-05-1 | |

| Molecular Formula | C₉H₈N₂O₂ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| Appearance | Cream powder | |

| Melting Point | 254-256 °C | |

| Boiling Point (Predicted) | 412.5 ± 28.0 °C | |

| Density (Predicted) | 1.35 ± 0.1 g/cm³ | |

| pKa (Predicted) | 3.00 ± 0.10 | |

| Storage Temperature | 2-8 °C |

Synthesis of Indazole Acetic Acid Derivatives

Experimental Protocol: Microwave-Assisted Synthesis of Indazole Acetic Acids

This protocol describes a novel cascade N-N bond-forming reaction for the synthesis of various indazole acetic acid scaffolds.[2]

Materials:

-

3-amino-3-(2-nitrophenyl)propanoic acid derivatives

-

Various alcohols (e.g., methanol, ethanol)

-

Sodium hydroxide (NaOH)

-

Microwave reactor

Procedure:

-

A mixture of the 3-amino-3-(2-nitrophenyl)propanoic acid derivative and the respective alcohol is prepared in a microwave vial.

-

Sodium hydroxide is added to the mixture.

-

The vial is sealed and heated in a microwave reactor to the specified temperature (e.g., 170 °C) for a designated time.

-

After cooling, the reaction mixture is worked up to isolate the desired indazole acetic acid derivative.

This method allows for the convenient synthesis of unsubstituted, hydroxy, and alkoxy indazole acetic acid derivatives by selecting the appropriate nucleophile and solvent.[2]

Biological Activities and Uses

This compound serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[1] Its derivatives have demonstrated significant potential in various therapeutic areas.

LRRK2 Inhibition for Parkinson's Disease

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of Parkinson's disease. The indazole scaffold is a key component in many potent and selective LRRK2 kinase inhibitors. This compound is a valuable intermediate for the synthesis of these inhibitors.

This protocol outlines a luminescent assay to measure the activity of LRRK2 and the inhibitory effect of test compounds.[3]

Materials:

-

Recombinant LRRK2 enzyme

-

LRRKtide (substrate)

-

ATP

-

Test compound (e.g., an indazole derivative)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well plates

-

Luminometer

Procedure:

-

Reaction Setup: In a 384-well plate, add the test inhibitor (or DMSO as a control), the LRRK2 enzyme, and a mixture of the LRRKtide substrate and ATP.

-

Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow the kinase reaction to proceed.

-

ATP Depletion: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and to generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.

-

Signal Detection: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

The IC₅₀ value of the test compound can be determined by plotting the percentage of inhibition against the compound concentration.

Anticancer Activity

Indazole derivatives have been extensively investigated for their anticancer properties. They have been shown to inhibit various kinases involved in cancer cell proliferation and survival.

Indazole compounds have been reported to modulate key signaling pathways in cancer, including the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways are critical for cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[4][5]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Materials:

-

Cancer cell lines

-

Culture medium

-

96-well plates

-

Test compound (e.g., an indazole derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a specialized detergent-based solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Antimicrobial and Anti-inflammatory Activities

Derivatives of 2H-indazole have also been explored for their potential as antimicrobial and anti-inflammatory agents. Certain compounds have shown potent activity against various protozoa, bacteria, and yeasts, as well as inhibitory activity against enzymes like cyclooxygenase-2 (COX-2).

Conclusion

This compound is a valuable and versatile chemical entity with a broad spectrum of applications in drug discovery and development. Its core indazole structure provides a privileged scaffold for the synthesis of potent inhibitors of various enzymes and modulators of key signaling pathways implicated in diseases such as Parkinson's and cancer. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists to explore the full potential of this compound and its derivatives in developing next-generation therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. promega.com [promega.com]

- 4. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. atcc.org [atcc.org]

"2H-indazol-2-ylacetic acid safety and handling guidelines"

[2] Indazol-2-yl-acetic acid | 58037-05-1 - ChemicalBook (2024-08-11) Indazol-2-yl-acetic acid Chemical Properties,Uses,Production ... 2H-Indazol-2-ylacetic Acid is used in preparation of Imidazoquinoline and Imidazonaphthyridine derivatives as LRRK2 inhibitors. ... (2024-08-11) Indazol-2-yl-acetic acid | 58037-05-1. --INVALID-LINK--

Synthesis of 2-Substituted-2H-indazole Derivatives - OAJI (2017-02-01) 2-Substituted-2H-indazole derivatives were synthesized from indazole by reacting with different electrophiles like ethyl chloroacetate, methyl iodide, ethyl iodide, propyl iodide, butyl iodide and benzyl chloride in the presence of a base potassium carbonate in N,N-dimethylformamide as a solvent at room temperature. The reaction is very simple, efficient and high yielding. The synthesized compounds were characterized by using FT-IR, 1H-NMR, 13C-NMR and mass spectral data. ... Synthesis of 2-Substituted-2H-indazole Derivatives. 2-Substituted-2H-indazole derivatives were synthesized from indazole by reacting with different electrophiles like ethyl chloroacetate, methyl iodide, ethyl iodide, propyl iodide, butyl iodide and benzyl chloride in the presence of a base potassium carbonate in N,N-dimethylformamide as a solvent at room temperature. The reaction is very simple, efficient and high yielding. The synthesized compounds were characterized by using FT-IR, 1H-NMR, 13C-NMR and mass spectral data. Keywords: Indazole, N,N-dimethylformamide, potassium carbonate, stirring, alkyl halides. 1. INTRODUCTION. Indazole containing derivatives are an important class of heterocyclic compounds in the field of medicinal chemistry. Indazole derivatives have been found to exhibit diverse biological activities such as anti-HIV, anti-inflammatory, anti-cancer, anti-leishmanial, anti-convulsant, anti-bacterial, anti-tubercular, anti-diabetic, anti-malarial, anti-hypertensive, anti-protozoal and anti-fertility activities. They are also used as fungicides, herbicides and plant growth regulators. Some of the indazole derivatives are used as protein kinase inhibitors and also as inhibitors of other enzymes like poly (ADP-ribose) polymerase, farnesyltransferase etc. In view of the above mentioned biological activities of indazole derivatives, it was thought of interest to synthesize some new 2-substituted-2H-indazole derivatives. 2. EXPERIMENTAL. All the chemicals and solvents were purchased from commercial sources and used without further purification. The melting points of all the synthesized compounds were determined in open capillaries and are uncorrected. The purity of the compounds was checked by TLC on precoated silica gel plates. ... (2017-02-01) 2.1. General procedure for the synthesis of 2-substituted-2H-indazole derivatives. A mixture of indazole (1) (10 mmol), potassium carbonate (15 mmol) and an alkyl halide (2a-f) (11 mmol) in N,N-dimethylformamide (20 mL) was stirred at room temperature for 1-3 hours. The progress of the reaction was monitored by TLC. After completion of the reaction, the reaction mixture was poured into ice cold water. The solid separated was filtered, washed with water and recrystallized from ethanol to get pure products (3a-f). --INVALID-LINK--

2-(2H-INDAZOL-2-YL)ACETIC ACID | CAS#:58037-05-1 | Chemsrc (2025-09-26) this compound. Synonym, More Synonyms. Chemical & Physical Properties. Density, 1.35g/cm3. Boiling Point, 412.5ºC at 760 mmHg. Molecular Formula, C9H8N2O2. Molecular Weight, 176.17200. Flash Point, 203.3ºC. Exact Mass, 176.05900. PSA, 55.12000. LogP, 1.12090. Index of Refraction, 1.65. Safety Information. HS Code, 2933990090. GHS. GHS07. Hazard Statements. H315; H319; H335. Precautionary Statements. P261; P264; P271; P280; P302+P352; P304+P340+P312; P305+P351+P338; P312; P332+P313; P337+P313; P362; P403+P233; P405; P501. More Info. 2-(2H-INDAZOL-2-YL)ACETIC ACID is a kind of pharmaceutical intermediate. More. --INVALID-LINK--

This compound - Chem-Impex this compound is a versatile compound used in pharmaceutical and agrochemical applications. Its unique structure enhances stability and reactivity, making it ideal for developing new therapeutic agents and effective agrochemicals. Explore its potential in innovative research and development ... The SDS provides comprehensive safety information on handling, storage, and disposal of the product. Download. Product Specification (PS). The PS provides a comprehensive breakdown of the product's properties, including chemical composition, physical state, purity, and storage requirements. It also details acceptable quality ranges and the product's intended applications. Download. Certificates of Analysis (COA). Search for Certificates of Analysis (COA) by entering the products ... ...

-

"Analytical Chemistry: It is utilized as a standard in chromatographic techniques, helping to ensure accurate analysis of complex mixtures in various samples."

-

Synonyms. Indazol-2-yl-acetic acid.

-

CAS Number. 58037-05-1.

-

Purity. ≥ 95%

-

Molecular Formula. C9H8N2O2

-

Molecular Weight. 176.17.

-

MDL Number. MFCD06739007.

-

PubChem ID. 12252435.

-

Appearance. Cream powder.

-

Conditions. Store at 0-8 °C. ...

-

"this compound is widely utilized in research focused on:"

-

"Pharmaceutical Development: This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in developing drugs targeting neurological disorders."

-

"Agricultural Chemistry: It is used in formulating agrochemicals that enhance plant growth and resistance to pests, contributing to more sustainable agricultural practices."

-

"Biochemical Research: Researchers employ this compound in studies related to enzyme inhibition and receptor binding, aiding in the understanding of cellular processes." ... Moreover, this compound has shown promise in agrochemical applications, where it can be employed in the formulation of herbicides and pesticides. Its unique properties enable the design of compounds with improved efficacy and reduced environmental impact. With its growing relevance in both medicinal and agricultural chemistry, this compound stands ... ... Cookie consent. ... This compound is a versatile compound recognized for its unique structural properties and potential applications in various fields. This compound, also known as 2-indazol-2-ylacetic acid, features an indazole ring that contributes to its stability and reactivity, making it a valuable intermediate in organic synthesis. Researchers and industry professionals utilize this compound in the development of pharmaceuticals, particularly in the synthesis of biologically active molecules. ... Moreover, this compound has shown promise in agrochemical applications, where it can be employed in the formulation of herbicides and pesticides. Its unique properties enable the design of compounds with improved efficacy and reduced environmental impact. With its growing relevance in both medicinal and agricultural chemistry, this compound stands out as a key player in innovative research and development, offering significant advantages over traditional compounds in terms of specificity and effectiveness. ... Material Science: The compound is explored for its potential in developing new materials with unique properties, such as improved thermal stability and electrical conductivity. Analytical Chemistry: It is utilized as a standard in chromatographic techniques, helping to ensure accurate analysis of complex mixtures in various samples. --INVALID-LINK--

2-(2H-indazol-2-yl)acetic acid | C9H8N2O2 | CID 12252435 - PubChem

-

7 Safety and Hazards

-

"7.1. 1 GHS Classification. Pictogram(s) Warning. H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral] H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation] H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation] H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation] ... "

-

7.1.2 Hazard Classes and Categories. Acute Tox. 4 (100%) Skin Irrit. 2 (100%) Eye Irrit. 2A (100%) STOT SE 3 (100%) ... 7.1.1 GHS Classification ... The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory. European Chemicals Agency ( ... ...

-

11 Classification

-

11.1 ChEMBL Target Tree. ChEMBL.

-

11.2 UN GHS Classification. GHS Classification (UNECE)

-

11.3 MolGenie Organic Chemistry Ontology. MolGenie. ...

-

2 Names and Identifiers

-

"2.1 Computed Descriptors. 2.1.1 IUPAC Name. 2-indazol-2-ylacetic acid. 2.1.2 InChI. InChI=1S/C9H8N2O2/c12-9(13)6-11-5-7-3-1-2-4-8(7)10-11/h1-5H,6H2,(H,12,13) 2.1.3 InChIKey. TVIFXNAJWOGGEQ-UHFFFAOYSA-N. 2.1.4 SMILES. ... "

-

2.2 Molecular Formula. C9H8N2O2 Computed by PubChem 2.2 (PubChem release 2025.04.14) PubChem.

-

"2.3 Other Identifiers. 2.3.1 CAS. 58037-05-1. EPA DSSTox; European Chemicals Agency (ECHA) 2.3.2 European Community (EC) Number. 843-555-1. European Chemicals Agency (ECHA) ... "

-

2.4 Synonyms. 2.4.1 Depositor-Supplied Synonyms. 2-(2H-indazol-2-yl)acetic acid. RefChem:454477. 843-555-1. This compound. 58037-05-1. ...

-

3.1 Computed Properties

-

176.17 g/mol .

-

1.3.

-

176.058577502 Da. Computed by PubChem 2.2 (PubChem release 2025.04.14)

-

176.058577502 Da. Computed by PubChem 2.2 (PubChem release 2025.04.14)

-

55.1 Ų

-

208. --INVALID-LINK--

Indazol-2-yl-acetic acid | 58037-05-1 - ChemicalBook ... Indazol-2-yl-acetic acid structure. CAS No. 58037-05-1. Chemical Name: Indazol-2-yl-acetic acid. Synonyms: CHEMBRDG-BB 4006215;INDAZOL-2-YL-ACETIC ACID;2H-Indazole-2-acetic acid;2-(2-indazolyl)acetic acid;this compound;2-(2H-Indazol-2-yl)acetic acid;this compound 0.1H2O;this compound(SALTDATA: 0.1H2O). CBNumber: CB5135114. Molecular Formula: C9H8N2O2. Molecular Weight: 176.17. MDL Number: MFCD06739007. MOL File: 58037-05-1.mol. MSDS File: SDS. Last updated:2024-08-11 15:28:20. Request For Quotation. Properties Safety Price17 Uses Synthesis Suppliers 23. Properties Safety Price17 Uses Synthesis Suppliers 23. Search Products: ... Melting point, 254-256 °C(Solv: ethyl acetate (141-78-6); ligroine (8032-32-4)). Boiling point, 412.5±28.0 °C(Predicted). Density, 1.35±0.1 g/cm3 (Predicted). storage temp. 2-8°C. pka, 3?+-.0.10(Predicted). InChI, InChI=1S/C9H8N2O2/c12-9(13)6-11-5-7-3-1-2-4-8(7)10-11/h1-5H,6H2,(H,12,13). InChIKey, TVIFXNAJWOGGEQ-UHFFFAOYSA-N. SMILES, N1=C2C(C=CC=C2)=CN1CC(O)=O. SAFETY. Risk and Safety Statements. Symbol(GHS), GHS hazard pictograms. GHS07,GHS05. Signal word, Danger. Hazard statements, H315-H318-H335. Precautionary statements, P261-P264-P271-P280-P302+P352-P304+P340+P312-P305+P351+P338+P310-P332+P313-P362-P403+P233-P405-P501. Hazard Codes, Xi. Risk Statements, 37/38-41. Safety Statements, 26-39. HazardClass, IRRITANT. HS Code, 2933998090. Indazol-2-yl-acetic acid price More Price(17). Manufacturer, Product number, Product description, CAS number, Packaging, Price, Updated, Buy. TRC, I509060, 2H-Indazol-2-ylaceticAcid, 58037-05-1, 1g, $670, 2021-12-16, Buy. American Custom Chemicals Corporation, CHM0080178, this compound 95.00%, 58037-05-1, 1G, $852.55, 2021-12-16, Buy. Apolloscientific, OR928715, 2H-Indazol-2-ylaceticacid 95%, 58037-05-1, 1g, $370, 2021-12-16, Buy. American Custom Chemicals Corporation, CHM0080178, this compound 95.00%, 58037-05-1, 2.5G, $1227.82, 2021-12-16, Buy. --INVALID-LINK--

This compound | 58037-05-1 - Sigma-Aldrich this compound; CAS Number: 58037-05-1; Linear Formula: C9 H8 N2 O2; find ChemBridge Corporation-CH4102149928 MSDS, related peer-reviewed papers, technical documents, similar products & more at Sigma-Aldrich. ...

-

Description

-

storage temp. RT.

-

Purity. 95%

-

Country of Origin. KZ.

-

Shipping Temperature. RT.

-

Physical Form. solid.

-

Product Link. --INVALID-LINK--. ...

-

Properties

-

Iupac Name. This compound.

-

Inchi Code. 1S/C9H8N2O2/c12-9(13)6-11-5-7-3-1-2-4-8(7)10-11/h1-5H,6H2,(H,12,13)

-

InChI key. TVIFXNAJWOGGEQ-UHFFFAOYSA-N. ... this compound | 58037-05-1. ...

-

Find documentation for the products that you have recently purchased in the Document Library.

-

"SupportCustomer SupportContact UsFAQSafety Data Sheets (SDS)Certificates (COA/COO)Quality & RegulatoryCalculators & AppsWebinars."

-

OrdersOrder LookupQuick OrderCustom ProductseCommerce Solutions. --INVALID-LINK--

This compound | CAS 58037-05-1 | SCBT - Santa Cruz Biotechnology

-

This compound (CAS 58037-05-1)

-

58037-05-1.

-

176.17.

-

C9H8N2O2 ...

-

""

-

Other Chemicals 0056.

-

This compound. ... Buy this compound (CAS 58037-05-1), a specialty product for proteomics research, from Santa Cruz. Molecular Formula: C9H8N2O2, MW: 176.17. ... this compound | CAS 58037-05-1 | SCBT - Santa Cruz Biotechnology. ... For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. * Refer to Certificate of Analysis for lot specific data. --INVALID-LINK--

This compound - CymitQuimica this compound. This compound. Indagoo. This compound. CAS: 58037-05-1. Ref. IN-DA00E9YS. ne. A consultar. Añadir al carrito. This compound. Indagoo. Información del producto. Nombre:this compound. Sinónimos: 2-(2H-indazol-2-yl)acetic acid; indazol-2-ylacetic acid; 2-indazol-2-ylacetic acid; 2-(2-indazolyl)acetic acid; 2-indazol-2-ylethanoic acid. Marca:Indagoo. Aviso:Nuestros productos están destinados únicamente para uso en laboratorio. Para cualquier otro uso, por favor contáctenos. Almacenamiento de larga duración:Keep in dry area. 2-8℃. Notas:Complexity : 208. Compound Is Canonicalized : Yes. Covalently-Bonded Unit Count : 1. Defined Atom Stereocenter Count : 0. Defined Bond Stereocenter Count : 0. Exact Mass : 176.059g/mol. Formal Charge : 0. Heavy Atom Count : 13. Hydrogen Bond Acceptor Count : 3. Hydrogen Bond Donor Count : 1. IUPAC Name: 2-indazol-2-ylacetic acid. Isotope Atom Count : 0. Monoisotopic Mass : 176.059g/mol. Rotatable Bond Count : 2. Topological Polar Surface Area : 55.1A^2. Undefined Atom Stereocenter Count : 0. Undefined Bond Stereocenter Count : 0. XLogP3 : 1.3. Ficha de datos de seguridad (MSDS). Propiedades químicas. Peso molecular:176.1720. Fórmula:C9H8N2O2. Color/Forma:Solid. InChI:InChI=1S/C9H8N2O2/c12-9(13)6-11-5-7-3-1-2-4-8(7)10-11/h1-5H,6H2,(H,12,13). Clave InChI:TVIFXNAJWOGGEQ-UHFFFAOYSA-N. MDL:MFCD06739007. Punto de ebullición:412.5°C At 760 Mmhg. Información de peligrosidad. Corrosivo; Nocivo. Número UN:3261. Clase:8. Frases H: H315: Provoca irritación cutánea. H318: Provoca lesiones oculares graves. H335: Puede causar irritación respiratoria. Frases P: P261: Evitar respirar el polvo, el humo, el gas, la niebla, los vapores, el aerosol. [Según modificado por IV ATP]. P264: Lavarse concienzudamente tras la manipulación. P271: Utilizar únicamente en exteriores o en un lugar bien ventilado. P280: Use guantes/prendas/gafas/máscara de protección. --INVALID-LINK--

Synthesis of new 2H-indazole derivatives via 1,3-dipolar cycloaddition of nitrile imines with active methylene compounds - ScienceDirect (2005-08-05) The 2H-indazole derivatives are an important class of heterocyclic compounds that have received considerable attention because of their synthetic and biological importance. For example, they are known to possess anti-inflammatory,1 anticonvulsant,2 antidepressant,3 antitumor,4 and other useful properties.5 Because of the great importance of this class of compounds, considerable efforts have been made for the synthesis of 2H-indazoles.6, 7, 8, 9, 10, 11, 12, 13, 14, 15, 16. In continuation of our previous work on the synthesis of new heterocyclic compounds of biological interest,17, 18, 19, 20 we now report on the synthesis of some new 2H-indazole derivatives via 1,3-dipolar cycloaddition of nitrile imines with active methylene compounds. --INVALID-LINK--

Novel Method to Synthesis Indazole and Hydrazone Derivatives with Significant Antibacterial Property - ResearchGate (2020-10-09) The substituted groups of aldehyde and ketone are reacted with hydrazine in presence of DMF to give an indazole derivative and that upon the action of methyl iodide, KOH and acetone gives the methylated indazole & hydrazine derivatives. The structure was evaluated by spectral studies and its antibacterial action through agar well diffusion method. Indazole containing derivatives were synthesized from aldehydes and ketones gives hydrazones through this novel method and

Potential Therapeutic Targets of 2H-Indazole Derivatives: A Technical Guide

Introduction